molecular formula C18H14Br2N2OS B3588441 4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

Cat. No.: B3588441
M. Wt: 466.2 g/mol
InChI Key: SHILNHZPWFPUJV-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazole ring, and an amide linkage .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including bromination, amide coupling, and formation of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms. Additionally, the bromophenyl groups and the amide linkage would also be key structural features .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atoms could be displaced in nucleophilic aromatic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atoms would likely make the compound relatively heavy and possibly quite reactive. The amide group could participate in hydrogen bonding, potentially influencing the compound’s solubility properties .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in chemical synthesis or materials science, to investigating its biological activity .

Properties

IUPAC Name

4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2OS/c19-14-8-6-13(7-9-14)18(23)21-11-10-15-22-16(17(20)24-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHILNHZPWFPUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)CCNC(=O)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
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4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
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4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
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4-bromo-N-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

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